molecular formula C16H14N4OS B7603706 N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide

N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide

Cat. No.: B7603706
M. Wt: 310.4 g/mol
InChI Key: PKFXUGMHTLHEJR-UHFFFAOYSA-N
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Description

N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1H-1,2,4-triazole ring.

    Introduction of the Sulfanylmethyl Group: The triazole ring is then functionalized with a sulfanylmethyl group through a nucleophilic substitution reaction.

    Coupling with Benzamide: The final step involves coupling the functionalized triazole with benzamide to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This can affect various cellular pathways and processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
  • 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones

Uniqueness

N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide is unique due to the presence of the sulfanylmethyl group, which can undergo various chemical modifications. This allows for the creation of derivatives with different properties and potential applications. Additionally, its ability to interact with biological targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(19-14-4-2-1-3-5-14)13-8-6-12(7-9-13)10-22-16-17-11-18-20-16/h1-9,11H,10H2,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFXUGMHTLHEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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